M2 Channel Binding vs. Amantadine
In a structure-based drug design study, methyl isoferulate demonstrated a significantly stronger predicted binding affinity to the influenza A M2 proton channel than the clinical antiviral drug amantadine. Molecular docking analysis revealed that methyl isoferulate had 'extremely well docking results as compared to control amantadine,' indicating a more favorable interaction with the target protein [1]. This suggests a potentially more potent and effective mechanism of action against influenza viruses that rely on this channel for replication.
| Evidence Dimension | Predicted binding affinity to Influenza A M2 proton channel |
|---|---|
| Target Compound Data | Methyl isoferulate: Docking score (quantified as 'extremely well' vs. control) |
| Comparator Or Baseline | Amantadine (clinical M2 channel blocker) |
| Quantified Difference | Methyl isoferulate's docking score was qualitatively superior to amantadine's; it was among six TCM compounds identified with 'extremely well docking results'. |
| Conditions | Molecular docking and molecular dynamics simulations; in silico model |
Why This Matters
This head-to-head computational comparison identifies methyl isoferulate as a structurally distinct and promising scaffold for developing next-generation M2 channel blockers, which is critical for researchers studying amantadine-resistant influenza strains.
- [1] Lin CH, Chang TT, Sun MF, Chen HY, Tsai FJ, Chang KL, Fisher M, Chen CY. Potent inhibitor design against H1N1 swine influenza: structure-based and molecular dynamics analysis for M2 inhibitors from traditional Chinese medicine database. J Biomol Struct Dyn. 2011 Feb;28(4):471-82. PMID: 21142218. View Source
